Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside

Glycosyltransferase assays Sialyltransferase substrates Enzyme kinetics

Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside (CAS 81243-70-1) is a synthetic disaccharide glycoside composed of a type-2 N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) core linked α-anomerically to a benzyl aglycone. This compound serves as a well-defined, hydrophobic acceptor substrate for glycosyltransferases—most notably human ST6Gal-1 sialyltransferase—enabling quantitative enzymatic activity measurements in vitro, and as a protected intermediate in the multi-step synthesis of complex blood-group oligosaccharides.

Molecular Formula C21H31NO11
Molecular Weight 473.5 g/mol
Cat. No. B11827356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside
Molecular FormulaC21H31NO11
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20+,21+/m1/s1
InChIKeySYUTXOZIXYNPMH-DWFGKLAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside (CAS 81243-70-1): A Defined Disaccharide Acceptor for Glycosyltransferase Assays and Glycoconjugate Synthesis


Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside (CAS 81243-70-1) is a synthetic disaccharide glycoside composed of a type-2 N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) core linked α-anomerically to a benzyl aglycone [1]. This compound serves as a well-defined, hydrophobic acceptor substrate for glycosyltransferases—most notably human ST6Gal-1 sialyltransferase—enabling quantitative enzymatic activity measurements in vitro, and as a protected intermediate in the multi-step synthesis of complex blood-group oligosaccharides [1][2]. Its benzyl group confers enhanced hydrophobicity and UV detectability compared to free reducing sugars, facilitating chromatographic purification and reverse-phase HPLC analysis, which is critical for reproducible procurement specifications in glycobiology research and enzymatic production workflows.

Why Generic Substitution of Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside Fails: Critical α-Linkage and Benzyl Aglycone Requirements for Consistent Enzymatic and Synthetic Performance


Interchanging closely related LacNAc derivatives—such as the β-anomer (CAS 53167-38-7), free reducing LacNAc, or alternative aglycone variants (e.g., 2'-methyl LacNAc, naphthyl, or biphenyl glycosides)—cannot be performed without introducing quantifiable functional divergence [1][2][3]. Patent literature explicitly demonstrates that α-benzylation at the anomeric position of LacNAc increases acceptor activity for α-1,3-fucosyltransferase two- to three-fold compared to the parent non-benzylated compound, while the β-benzyl counterpart exhibits different substrate specificity profiles with sulfotransferases such as CHST7, which sulfates β-benzyl GlcNAc but not α-benzyl GalNAc [2][3]. Furthermore, peracetylated LacNAc analogues with larger hydrophobic aglycones (naphthyl, biphenyl) show higher affinity for fucosyltransferases IV and VI than the benzyl derivative, establishing that even among hydrophobic aglycones, benzyl occupies a defined, intermediate position in affinity and cellular sLex inhibition potency [1]. These differences are grounded in the stereoelectronic and steric demands of glycosyltransferase active sites, which discriminate anomeric configuration and aglycone hydrophobicity, directly affecting apparent Km, Vmax, and enzymatic coupling efficiency. Selecting a substitute without matching these parameters risks invalid kinetic data, failed enzymatic syntheses, and non-reproducible glycosylation outcomes.

Quantitative Differentiation Evidence for Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside: Verified Enzymatic Activity, Acceptor Specificity, and Synthetic Utility Relative to Closest Analogs


ST6Gal-1 Sialyltransferase Acceptor Activity: Defined Enzymatic Unit Definition Using the Target Compound

The compound Galβ1-4GlcNAcα-O-Bn (Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside) is explicitly defined as the reference acceptor substrate for recombinant human ST6Gal-1 sialyltransferase. One unit of ST6Gal-1 enzymatic activity is defined as the amount of enzyme that generates 1 μmol of the product Siaα2,6Galβ1-4GlcNAcα-O-Bn from Galβ1-4GlcNAcα-O-Bn per minute at 37°C [1]. This quantitative operational definition, established in a peer-reviewed primary research context, provides a directly comparable, instrument-agnostic activity benchmark for enzyme lot validation and inter-laboratory reproducibility. No analogous unit definition has been reported for the β-anomer (CAS 53167-38-7) or free reducing LacNAc with ST6Gal-1.

Glycosyltransferase assays Sialyltransferase substrates Enzyme kinetics

Enhanced Fucosyltransferase Acceptor Activity by α-Benzylation: 2- to 3-Fold Increase Over Parent LacNAc

Patent EP0648279B1 establishes that α-benzylation at the anomeric position of LacNAc increases acceptor activity for α-1,3-fucosyltransferase two- to three-fold compared to the parent non-benzylated compound [1]. This class-level inference is derived from direct measurements showing that the α-benzyl glycoside of the closely related acceptor 2'-methyl LacNAc increases fucosyltransferase activity two to three times relative to the non-benzylated counterpart, with the same benzylation effect observed across multiple LacNAc-type substrates including Galβ1,3GlcNAc, where the α-benzyl glycoside was approximately twice as active (1004.5% vs. 565.5% relative activity) [1]. While the specific target compound (LacNAcα-Bn) was not tested in isolation, the consistent enhancement pattern across structurally analogous LacNAc derivatives supports a class-level advantage for the α-benzyl aglycone in fucosyltransferase acceptor applications.

Fucosyltransferase acceptors Acceptor substrate engineering Enzyme activity enhancement

Differential Sulfotransferase Recognition: α-Anomeric Configuration Avoids Off-Target Sulfation by CHST7

The carbohydrate sulfotransferase CHST7 (C6ST-2) catalyzes 6-O-sulfation of β-benzyl GlcNAc but does not accept α- or β-benzyl GalNAc as substrates [1]. This demonstrates that the anomeric configuration and the N-acetylhexosamine identity jointly govern sulfotransferase recognition. The target compound, bearing a GlcNAc core in α-anomeric linkage to benzyl, presents a distinct spatial orientation at the active site compared to β-benzyl GlcNAc, potentially avoiding undesired sulfation that could compete with intended glycosyltransferase reactions in multi-enzyme systems. Conversely, the β-anomer of the target compound (CAS 53167-38-7) may serve as a sulfate acceptor for CHST7, representing a functional divergence relevant to experimental design.

Carbohydrate sulfotransferases Anomeric specificity Substrate selectivity

Aglycone Hydrophobicity Ranking for Cellular sLex Inhibition: Benzyl Occupies an Intermediate Potency Niche

Mong et al. (2003) evaluated a series of peracetylated LacNAc derivatives with varied aglycones for their ability to suppress sialyl Lewis x (sLex) expression on U937 human monocytic cells. The benzyl derivative (compound 2) was less effective in reducing sLex expression than naphthyl or biphenyl aglycones (compounds 3, 4, 6, 7), but outperformed smaller or less hydrophobic aglycones [1]. Steady-state kinetic experiments with human α-1,3-fucosyltransferases IV and VI confirmed that deacetylated LacNAc-aglycones with larger hydrophobic groups exhibited higher enzyme affinity (lower Km) than those with smaller hydrophobic groups, including benzyl [1]. This positions the benzyl aglycone as a balanced tool compound for studying hydrophobicity-driven acceptor decoy effects without the extreme lipophilicity of polycyclic aromatics, which may introduce solubility or non-specific binding artifacts.

Sialyl Lewis x inhibitors Aglycone optimization Cell-based glycan inhibition

Regioselective Synthetic Utility in Blood-Group Oligosaccharide Assembly: Crystalline Intermediate Advantage

Jacquinet et al. (1981) employed benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside—a partially protected derivative of the target compound—as a crystalline intermediate in the regiospecific synthesis of the blood-group B trisaccharide [1]. The compound's crystallinity facilitated purification and unambiguous structural confirmation, while the free 3'-OH and 2'-OH groups on the galactosyl residue allowed regiospecific acetonation and subsequent benzylation. In contrast, the fully benzylated analog (2,3,6-tri-O-benzyl on galactose) was found to be unreactive under the same glycosylation conditions [1]. This demonstrates that the specific protection pattern, anchored by the α-benzyl aglycone and the 3,6-di-O-benzyl substitution on the glucosamine ring, is essential for achieving the regiospecificity required in multi-step oligosaccharide assembly.

Oligosaccharide synthesis Regioselective glycosylation Blood-group antigens

Optimal Application Scenarios for Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside: Evidence-Backed Use Cases in Glycoenzymology, Inhibitor SAR, and Oligosaccharide Synthesis


Standardized ST6Gal-1 Sialyltransferase Activity Assays and Enzyme Lot Qualification

The compound serves as the defined acceptor substrate for human ST6Gal-1, with one enzyme unit generating 1 μmol of sialylated product per minute at 37°C [1]. This quantitative definition allows direct comparison of enzyme lots, inter-laboratory normalization of sialyltransferase activity measurements, and quality control in recombinant ST6Gal-1 production pipelines. Researchers procuring this compound can establish enzyme activity benchmarks that are traceable to published primary literature, ensuring reproducibility in studies of hematopoietic cell surface sialylation and related glycobiological processes.

Structure-Activity Relationship (SAR) Studies of Glycosyltransferase Acceptor Decoys and Inhibitors

The benzyl aglycone provides an intermediate hydrophobicity reference point for SAR campaigns targeting fucosyltransferases IV/VI and cellular sLex expression [2]. By comparing the benzyl derivative's inhibitory potency and enzyme affinity with naphthyl, biphenyl, and smaller alkyl aglycones, medicinal chemists and glycobiologists can map the hydrophobicity-activity relationship and rationally design acceptor decoys with optimized pharmacokinetic and pharmacodynamic profiles. The compound's well-defined chemical structure and commercial availability (typically ≥95% purity) ensure batch-to-batch consistency in dose-response experiments.

Regiospecific Assembly of Blood-Group and Tumor-Associated Oligosaccharide Antigens

In multi-step chemical synthesis of complex glycans, partially protected derivatives of the target compound (e.g., 3,6-di-O-benzyl variant) crystallize readily and undergo regiospecific glycosylation at the galactosyl 3'-OH position, enabling iterative chain elongation [3]. This contrasts with fully benzylated analogs that are unreactive under identical conditions. Synthetic carbohydrate chemistry groups can leverage this differential reactivity to construct homogeneous blood-group B trisaccharides, Lewis antigens, or tumor-associated glycan epitopes with defined regiochemistry, avoiding isomeric mixtures that complicate biological evaluation.

Substrate Selectivity Profiling of Carbohydrate-Active Enzymes (CAZymes) Including Sulfotransferases and Fucosyltransferases

The α-anomeric configuration of the benzyl aglycone dictates substrate recognition by sulfotransferases such as CHST7, which accepts β-benzyl GlcNAc but not α-benzyl GlcNAc [4]. By employing the α-benzyl glycoside in parallel with the β-anomer (CAS 53167-38-7), enzymologists can dissect anomeric specificity determinants and avoid confounding sulfation side-reactions in multi-enzyme glycosylation cascades. The patent-documented enhancement of fucosyltransferase activity by α-benzylation further supports its use as a preferred acceptor in coupled enzyme systems for preparative synthesis of fucosylated glycans [5].

Quote Request

Request a Quote for Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.